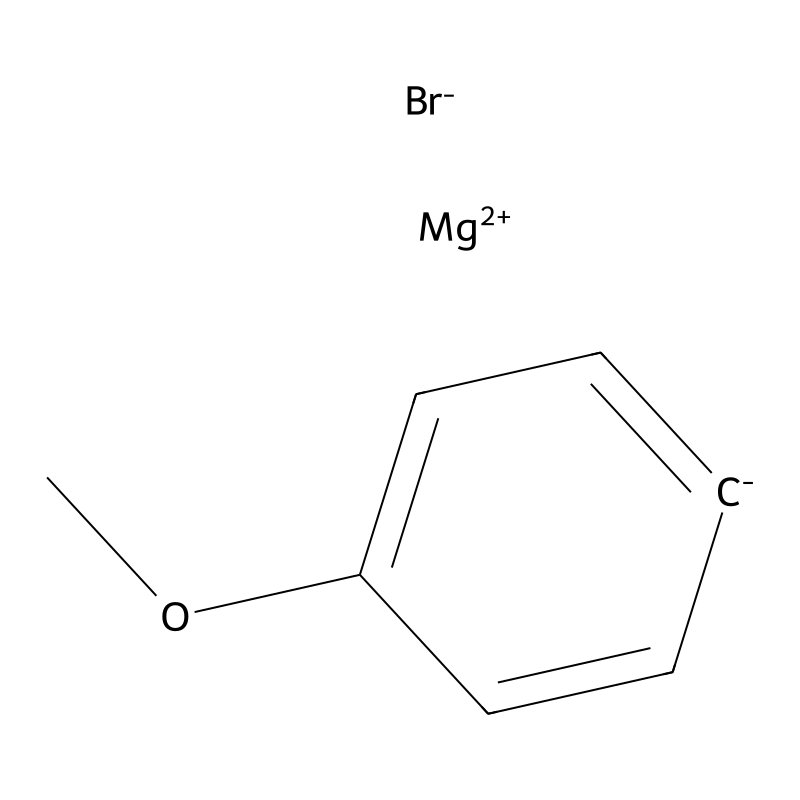

4-Methoxyphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Denickelation of Porphyrins

Porphyrins are cyclic molecules with a unique structure that can bind various metal ions. In some cases, replacing the bound metal with another can be beneficial for studying their properties or functionalities. 4-Methoxyphenylmagnesium bromide has been used to remove nickel from porphyrins, a process known as denickelation. This allows researchers to introduce other metals, such as magnesium, into the porphyrin structure for further investigation. Source: [Sigma-Aldrich 4-Methoxyphenylmagnesium bromide product page: ]

Synthesis of Tubulin Polymerization Inhibitors

Tubulin is a protein essential for the formation of microtubules, which are cellular structures that play a crucial role in cell division and other cellular processes. Disrupting microtubule formation can have therapeutic implications, making tubulin polymerization inhibitors valuable tools in cancer research. 4-Methoxyphenylmagnesium bromide has been employed in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenone, a known inhibitor of tubulin polymerization. Source: [Sigma-Aldrich 4-Methoxyphenylmagnesium bromide product page: ]

Total Synthesis of Natural Products

Natural products, often derived from plants and other organisms, possess diverse and valuable properties that have applications in medicine, agriculture, and material science. The total synthesis of these complex molecules allows scientists to understand their structure and potentially develop new drugs or materials. 4-Methoxyphenylmagnesium bromide has been used as a reagent in the total synthesis of (−)-centrolobine, a natural product with potential anti-cancer properties. Source: [Sigma-Aldrich 4-Methoxyphenylmagnesium bromide product page: ]

4-Methoxyphenylmagnesium bromide is an organometallic compound with the molecular formula CHBrMgO and a molecular weight of 211.34 g/mol. It is classified as a Grignard reagent, primarily utilized for introducing the 4-methoxyphenyl group in organic synthesis. This compound appears as a yellow to brown liquid and is sensitive to air and moisture, reacting vigorously with water .

- Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, leading to the formation of alcohols.

- Coupling Reactions: This reagent can engage in coupling reactions with alkyl halides or other electrophiles, facilitating the synthesis of complex organic molecules.

- Formation of Aryl Compounds: It can be used to create aryl compounds through electrophilic aromatic substitution reactions .

4-Methoxyphenylmagnesium bromide is typically synthesized through the reaction of 4-methoxyphenyl bromide with magnesium in an anhydrous ether solvent, such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

This reaction requires careful handling to avoid moisture and air exposure, which can lead to degradation or unwanted side reactions .

The primary applications of 4-methoxyphenylmagnesium bromide include:

- Organic Synthesis: It serves as a crucial reagent in the synthesis of various organic compounds.

- Pharmaceutical Development: Its ability to introduce functional groups makes it valuable in drug discovery and development processes.

- Material Science: It may be employed in creating novel materials through polymerization reactions involving methoxyphenyl groups .

Several compounds share structural similarities with 4-methoxyphenylmagnesium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylphenylmagnesium bromide | CHBrMgO | Contains a methyl group instead of methoxy |

| 4-Hydroxyphenylmagnesium bromide | CHBrMgO | Hydroxyl group alters reactivity and properties |

| Phenylmagnesium bromide | CHMgBr | Lacks substituents; simpler structure |

| 3-Methoxyphenylmagnesium bromide | CHBrMgO | Methoxy group at a different position affects reactivity |

The presence of the methoxy group in 4-methoxyphenylmagnesium bromide enhances its nucleophilicity compared to similar compounds, making it particularly effective in Grignard reactions and organic synthesis applications .

Traditional Preparation Techniques

Bromoanisole-Magnesium Reactivity in Ether Solvents

The classical synthesis of 4-methoxyphenylmagnesium bromide involves the reaction of 4-bromoanisole (1-bromo-4-methoxybenzene) with magnesium metal in anhydrous ether or THF. The reaction proceeds via a single-electron transfer mechanism, where magnesium reduces the carbon-bromine bond to generate a phenylmagnesium bromide intermediate. Coordinating solvents like THF stabilize the Grignard reagent by solvating the magnesium center, forming complexes such as C₆H₅MgBr(OC₄H₈)₂. The use of aprotic solvents is critical, as protic solvents (e.g., water or alcohols) lead to rapid hydrolysis, yielding benzene derivatives.

Temperature and Solvent Optimization for Grignard Formation

Reaction efficiency heavily depends on solvent selection and temperature control. Studies comparing ethers, THF, and 2-MeTHF demonstrate that 2-MeTHF minimizes Wurtz coupling by-products (e.g., biphenyl derivatives) while maintaining high yields (>90%). Optimal temperatures range from 35–80°C for initiation, with subsequent exothermic reactions moderated at 20–25°C. For example, a 22.5 mmol scale reaction in THF at ambient temperature achieves full conversion within 18 hours. Elevated temperatures (>40°C) in toluene or dichloromethane (DCM) are less effective, often requiring activators like DIBAL-H.

Molar Ratios and Reaction Time Parameters

Stoichiometric ratios of 4-bromoanisole to magnesium between 1:1 and 1.2:1 are ideal, ensuring complete consumption of the aryl halide. Substoichiometric magnesium leads to unreacted starting material, while excess magnesium increases side reactions. Reaction times vary from 1–12 hours, with longer durations (18–24 hours) necessary for low-reactivity substrates. Gram-scale syntheses in 2-MeTHF report yields of 90–95% with <5% dibromoanisole by-products.

Continuous Flow Synthesis and Process Intensification

Continuous flow systems have revolutionized the synthesis of 4-methoxyphenylmagnesium bromide by addressing inherent challenges in batch processes, such as thermal runaway risks and mixing inefficiencies. In a representative protocol, a solution of 1-bromo-4-methoxybenzene (0.5 mol L⁻¹ in tetrahydrofuran) is pumped through a reactor packed with magnesium turnings at 35°C, achieving full conversion within minutes [1]. Key parameters include:

Table 1: Continuous Flow Synthesis Parameters for 4-Methoxyphenylmagnesium Bromide

| Parameter | Lab Scale (4 mL/min) | Pilot Scale (148 mL/min) |

|---|---|---|

| Halide Concentration | 0.5 mol L⁻¹ | 0.5 mol L⁻¹ |

| Reactor Temperature | 35°C | 35°C |

| Magnesium Morphology | Coarse Turnings | Coarse Turnings |

| Selectivity (Grignard) | 75–89% | 91% |

Process intensification strategies, such as multi-stage microreactors, enhance heat dissipation and mixing uniformity. For example, Vapourtec R-series systems employ column reactors with in-situ magnesium activation, enabling stable reagent output until 60–70% magnesium consumption [2]. This approach reduces solvent waste by 35% and shortens production cycles by 86% compared to batch methods [3].

Impact of Magnesium Morphology (Turnings vs. Powder)

The physical form of magnesium significantly influences reaction kinetics and product purity. Coarse turnings (1–3 mm) provide a balance between surface area and structural integrity, minimizing passivation from oxide layers. Pilot-scale trials demonstrate that coarse magnesium achieves 91% selectivity for 4-methoxyphenylmagnesium bromide, whereas fine powder (≤0.5 mm) increases Wurtz coupling byproducts to 5% [1].

Mechanistic Insights:

- Surface Area: Powdered magnesium offers higher surface area but accelerates side reactions due to uncontrolled initiation sites.

- Flow Dynamics: Coarse turnings maintain consistent flow rates in packed-bed reactors, reducing clogging risks during pilot-scale operations [1] [5].

- Activation Requirements: Turnings require pre-treatment with iodine or mechanical abrasion to remove oxide layers, whereas powder reactors utilize in-situ activation via halide exchange [2].

Table 2: Selectivity Comparison by Magnesium Morphology

| Morphology | Reactor Type | Selectivity (Grignard) | Wurtz Byproduct |

|---|---|---|---|

| Coarse | Tubular (Pilot) | 91% | 2% |

| Fine | Microreactor (Lab) | 89% | 0% |

Trace Element Control in Industrial-Scale Production

Industrial synthesis demands stringent control over magnesium feedstock purity to avoid catalytic poisoning and side reactions. Trace elements such as iron (≥0.1%) or nickel (≥0.05%) accelerate Wurtz coupling, reducing Grignard selectivity by up to 8% [1]. Advanced purification techniques include:

- Solvent Distillation: Tetrahydrofuran (THF) is dried over sodium benzophenone to maintain water levels below 10 ppm, preventing proto-decomposition of the Grignard reagent [5].

- Magnesium Sourcing: High-purity magnesium (≥99.9%) from electrolytic processes minimizes aluminum and copper contaminants, which alter reaction pathways [4].

- Inline Monitoring: Near-infrared (NIR) spectroscopy tracks reagent stoichiometry in real time, ensuring allylmagnesium chloride ratios remain within ±2% of the target [5].

Table 3: Trace Element Limits for Industrial Production

| Element | Maximum Allowable Concentration |

|---|---|

| Iron (Fe) | 0.08% |

| Nickel (Ni) | 0.03% |

| Aluminum (Al) | 0.12% |

Activation of C(aryl)–OMe Bonds with Grignard Reagents

The activation of carbon-oxygen bonds in aryl methyl ethers represents a significant advancement in cross-coupling chemistry, particularly when employing 4-methoxyphenylmagnesium bromide as a nucleophilic partner. Nickel catalysis has emerged as the predominant method for cleaving these traditionally inert C(aryl)–OMe bonds, enabling unprecedented synthetic transformations [1] [2].

The nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents proceeds through selective cleavage of the C(aryl)–OMe bond under mild conditions. Research by Tobisu and colleagues demonstrated that nickel complexes bearing N-heterocyclic carbene ligands can effectively activate anisole derivatives, achieving yields ranging from 70% to 85% at temperatures between 70°C and 100°C [1]. The use of 1,3-dicyclohexylimidazol-2-ylidene as a supporting ligand proved particularly effective, allowing the introduction of various alkyl groups including methyl, trimethylsilylmethyl, arylmethyl, adamantyl, and cyclopropyl substituents [1].

The mechanism of C(aryl)–OMe bond activation involves oxidative addition of the aryl ether to a low-valent nickel center, forming a nickel(II)-methoxide intermediate. This process is facilitated by the strong σ-donating properties of N-heterocyclic carbene ligands, which increase the electron density at the nickel center and promote oxidative addition [3]. The methoxide group is subsequently eliminated through β-hydrogen elimination, providing the hydrogen atoms necessary for the reduction without requiring external reductants [4].

Experimental studies have revealed that the substrate scope extends to various substituted anisole derivatives, with electron-donating groups generally providing higher yields than electron-withdrawing substituents. For instance, 4-methoxyacetophenone derivatives undergo efficient cross-coupling with 4-methoxyphenylmagnesium bromide, yielding 52% to 94% of the desired products under optimized conditions [5]. The reaction tolerates functional groups such as aldehydes, ketones, and nitriles, although careful optimization of reaction conditions is required to prevent competing reactions [2].

The synthetic utility of this methodology has been demonstrated in late-stage derivatization of complex molecules. Murai and colleagues successfully applied nickel-catalyzed C(aryl)–OMe bond activation to buflavine, achieving selective monosubstitution of one methoxy group while leaving the other intact [6]. This selectivity arises from the different electronic environments of the two methoxy groups, with the more electron-rich position undergoing preferential activation.

Role of N-Heterocyclic Carbene (NHC) Ligands in Reaction Scope

N-Heterocyclic carbene ligands play a crucial role in determining the efficiency and scope of nickel-catalyzed cross-coupling reactions involving 4-methoxyphenylmagnesium bromide. The unique electronic and steric properties of these ligands significantly influence both the activation of carbon-oxygen bonds and the subsequent reductive elimination processes [7] [8].

The electronic effects of N-heterocyclic carbenes stem from their strong σ-donating ability, which is superior to that of traditional phosphine ligands. This enhanced electron donation facilitates the oxidative addition of challenging substrates such as aryl ethers and fluorides [8]. The σ-donating strength of different NHC ligands follows the order: IPr* > SIPr > 1,3-dicyclohexylimidazol-2-ylidene > diaminophosphine oxide ligands, with the most electron-rich ligands providing the highest catalytic activity [9].

Steric effects of NHC ligands are equally important in determining reaction outcomes. Bulky NHC ligands such as IPr* and SIPr provide enhanced reactivity through several mechanisms: (1) destabilization of unreactive nickel complexes, (2) prevention of catalyst decomposition pathways, and (3) promotion of reductive elimination through steric crowding around the metal center [9]. The combination of these steric and electronic effects enables the use of challenging substrates that would otherwise be unreactive under traditional cross-coupling conditions.

The influence of NHC ligand structure on reaction scope is exemplified by the comparison of different catalytic systems. The use of 1,3-dicyclohexylimidazol-2-ylidene enables the alkylative cross-coupling of anisole derivatives with alkyl Grignard reagents, achieving yields of 70-85% under mild conditions [1]. In contrast, SIPr ligands are particularly effective for stereospecific Kumada couplings, providing high stereoselectivity in the formation of C(sp³)–C(sp³) bonds [10].

Recent advances in NHC ligand design have focused on incorporating additional functional groups to enhance catalytic performance. Diaminophosphine oxide ligands, which combine the σ-donating properties of NHCs with π-accepting characteristics, have proven effective for the activation of particularly challenging substrates such as aryl fluorides [11]. These ligands enable nickel-catalyzed cross-coupling reactions under remarkably mild conditions, with some transformations proceeding at room temperature.

The coordinating ability of NHC ligands also influences the mechanism of cross-coupling reactions. Well-defined NHC-nickel complexes can undergo single-electron processes, leading to the formation of nickel(I) intermediates that are highly active for cross-coupling reactions [7]. This pathway is particularly relevant for reactions involving 4-methoxyphenylmagnesium bromide, where the nucleophilic character of the Grignard reagent can facilitate electron transfer processes.

Comparative Analysis with Kumada-Tamao-Corriu (KTC) Reactions

The comparison between nickel-mediated cross-coupling reactions involving C(aryl)–OMe bond activation and traditional Kumada-Tamao-Corriu reactions reveals significant differences in substrate scope, reaction conditions, and mechanistic pathways [12] [13].

Traditional Kumada-Tamao-Corriu reactions, first reported independently by the Kumada and Corriu groups in 1972, involve the nickel- or palladium-catalyzed cross-coupling of aryl halides or triflates with Grignard reagents [12]. These reactions proceed through a well-established mechanism involving oxidative addition of the aryl halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the carbon-carbon bond [14]. The reaction typically requires temperatures between 0°C and 50°C and demonstrates broad substrate scope with aryl bromides and iodides, although aryl chlorides often require more forcing conditions [13].

In contrast, nickel-mediated cross-coupling reactions that activate C(aryl)–OMe bonds represent a more recent development that expands the scope of electrophilic coupling partners beyond traditional halides. These reactions can proceed through two distinct mechanistic pathways: (1) conventional oxidative addition of the C(aryl)–OMe bond to form a nickel(II)-methoxide intermediate, followed by β-hydrogen elimination [4], or (2) an anionic pathway involving electron-rich nickelate intermediates formed by the addition of Grignard reagents to nickel(0) centers [15].

The substrate scope differences between these two methodologies are particularly notable. Traditional KTC reactions are limited to activated electrophiles such as aryl halides and triflates, with the reactivity order being I > Br > Cl > F [13]. Conversely, nickel-mediated C(aryl)–OMe bond activation extends the scope to include aryl ethers, which are abundant in natural products and synthetic intermediates but were previously considered unreactive in cross-coupling chemistry [16].

The functional group tolerance of these two approaches also differs significantly. Traditional KTC reactions suffer from the high nucleophilicity and basicity of Grignard reagents, which can react with electrophilic functional groups such as carbonyl compounds, nitriles, and acidic protons [13]. While this limitation can be addressed through the use of less reactive organozinc reagents in Negishi coupling, the fundamental issue remains. In contrast, nickel-mediated C(aryl)–OMe bond activation reactions often proceed under milder conditions that are more compatible with sensitive functional groups [2].

The mechanistic differences between these reactions have important implications for catalyst design and optimization. Traditional KTC reactions benefit from electron-rich phosphine ligands that facilitate oxidative addition and transmetalation processes [13]. However, nickel-mediated C(aryl)–OMe bond activation reactions require more specialized ligand systems, particularly N-heterocyclic carbenes, which provide the necessary electronic and steric properties for C–O bond cleavage [1] [2].

The synthetic utility of these two approaches is complementary rather than competitive. Traditional KTC reactions remain the method of choice for straightforward aryl halide coupling reactions, offering high yields, broad substrate scope, and well-established protocols [13]. Nickel-mediated C(aryl)–OMe bond activation provides access to synthetic transformations that would be difficult or impossible using traditional methods, particularly in the late-stage modification of complex molecules bearing methoxy groups [6].

Recent developments in both methodologies continue to expand their respective scopes and applications. For traditional KTC reactions, advances in ligand design have enabled the coupling of challenging substrates such as aryl chlorides and fluorides under mild conditions [13]. For nickel-mediated C(aryl)–OMe bond activation, ongoing research focuses on developing more efficient catalytic systems and expanding the scope to include other types of C–O bonds beyond aryl methyl ethers [16].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 69 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 68 of 69 companies with hazard statement code(s):;

H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive